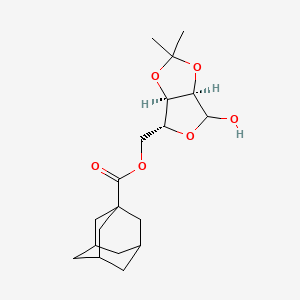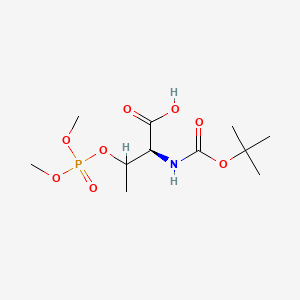
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose: is a complex organic compound that features a ribofuranose sugar moiety protected by an isopropylidene group and functionalized with an adamantancarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose typically involves the protection of the ribofuranose sugar followed by the introduction of the adamantancarbonyl group. A common synthetic route includes:
Protection of the Ribofuranose: The ribofuranose sugar is first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.
Introduction of the Adamantancarbonyl Group: The protected ribofuranose is then reacted with adamantane-1-carbonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribofuranose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantancarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. The adamantancarbonyl group can enhance the compound’s stability and binding affinity to target molecules, while the ribofuranose moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular interactions and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose: Lacks the adamantancarbonyl group, making it less stable and less versatile in chemical reactions.
Adamantane-1-carbonyl derivatives: These compounds have similar stability but lack the ribofuranose moiety, limiting their biological applications.
Uniqueness
5-O-Adamantancarbonyl-2,3-O-isopropylidene-D-ribofuranose is unique due to the combination of the adamantancarbonyl group and the protected ribofuranose moiety. This combination provides enhanced stability, versatility in chemical reactions, and potential for various scientific applications.
Propriétés
IUPAC Name |
[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-18(2)24-14-13(23-16(20)15(14)25-18)9-22-17(21)19-6-10-3-11(7-19)5-12(4-10)8-19/h10-16,20H,3-9H2,1-2H3/t10?,11?,12?,13-,14-,15-,16?,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFADGRRAJAUSX-FLWMAZGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)
![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)


